molecular formula C7H10O4 B13672204 Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Cat. No.: B13672204
M. Wt: 158.15 g/mol
InChI Key: DQQPMTJCAXJXTP-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate is a high-purity chemical compound with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol. This compound features a 3,6-dihydro-2H-pyran core, a six-membered oxygen-containing heterocycle that is a key structural subunit in many natural products and bioactive molecules . The pyran scaffold is of significant interest in medicinal chemistry, particularly in neuroscience research. Pyran-based compounds are actively investigated for the treatment of neurodegenerative conditions, including Alzheimer's disease (AD) . These scaffolds are found in various natural and synthetic derivatives, such as chromenes, flavones, and coumarins, which are being explored for their neuroprotective properties . Furthermore, the 5-hydroxy substitution on the dihydropyran ring is a critical structural feature associated with antioxidant activity. Research on analogous compounds demonstrates that the hydroxyl group can be a key determinant for radical scavenging capabilities, which may contribute to the compound's research value in studies involving oxidative stress . Store this product at 2-8°C. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

InChI

InChI=1S/C7H10O4/c1-10-7(9)5-2-3-11-4-6(5)8/h8H,2-4H2,1H3

InChI Key

DQQPMTJCAXJXTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(COCC1)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves cyclization reactions forming the pyran ring, followed by functional group transformations to introduce the hydroxy and carboxylate moieties. The key synthetic strategies include:

Detailed Process from Patent Literature

A notable industrially relevant preparation process is described in patent WO2011108001A2, which outlines an improved, economical, and environmentally friendly method for synthesizing methyl 3,4-dihydro-2H-pyran-5-carboxylate, a close analog of the target compound. Key features of this process are:

The summarized process steps are:

Step Description
(i) Reaction of starting materials (e.g., hydroxy acid derivatives) with sodium methoxide to form methyl ester and pyran ring
(ii) Separation of reaction mixture and removal of by-products
(iii) Purification by fractional distillation to obtain methyl 3,4-dihydro-2H-pyran-5-carboxylate

Though the patent focuses on methyl 3,4-dihydro-2H-pyran-5-carboxylate, the methodology is adaptable for this compound by adjusting reaction conditions and starting materials accordingly.

Laboratory-Scale Synthetic Routes

Laboratory syntheses often utilize:

  • Cyclization of 4-hydroxybutanoic acid derivatives : Under acidic catalysis, these precursors cyclize to form the pyran ring with the carboxylate group at the 4-position and hydroxy substitution at the 5-position.

  • Knoevenagel condensation and Michael addition cascade : This one-pot reaction involves aldehydes, malononitrile, and β-ketoesters in ethanolic piperidine solutions at room temperature, producing various 4H-pyran derivatives structurally related to the target compound.

  • Palladium-catalyzed ring formation : Transition metal catalysis can be employed to form the pyran ring with high selectivity and yield, especially when combined with functional group transformations to introduce hydroxy and ester functionalities.

Reaction Conditions and Optimization

Base Selection and Environmental Impact

Base Used Molecular Weight (g/mol) Salt Formation Water Requirement Environmental Impact
Sodium Methoxide ~54 Low Low Environmentally friendly, less effluent
Potassium Carbonate ~138 High High Generates more effluent, less eco-friendly

Sodium methoxide is preferred due to lower molecular weight, less salt by-product, and reduced water use for salt dissolution, leading to a greener process.

Solvent Use and Recovery

  • The process avoids solvent use during extraction, simplifying the workflow.

  • Solvent and unreacted reagents are recovered by distillation and recycled, improving cost-efficiency and reducing waste.

Temperature and Reaction Time

  • Mild temperatures (room temperature to reflux) are generally employed to optimize yield and minimize side reactions.

  • Reaction times vary depending on the method but typically range from a few hours to overnight for complete conversion.

Analytical Characterization

The synthesized this compound is characterized by:

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Scale Suitability
Acid-catalyzed cyclization 4-Hydroxybutanoic acid, acid catalyst Simple, direct Requires careful acid handling Lab and pilot scale
Sodium methoxide-mediated esterification Sodium methoxide, methyl alcohol Economical, eco-friendly, scalable Requires moisture control Commercial scale
One-pot Knoevenagel/Michael cascade Aldehydes, malononitrile, β-ketoesters, piperidine Efficient, mild conditions Limited to certain derivatives Lab scale
Palladium-catalyzed synthesis Pd catalyst, substrates Selective, high yield Catalyst cost, metal residues Lab to pilot scale

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:
RCOOR’+H2ORCOOH+R’OH\text{RCOOR'} + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{R'OH}
This reaction is critical for derivative synthesis and bioassays .

Oxidation/Reduction

  • Oxidation : The hydroxyl group at position 5 can be oxidized to a ketone under strong oxidizing agents (e.g., KMnO₄), altering reactivity.

  • Reduction : The ester carbonyl may be reduced to a methylene group (CH₂) using agents like LiAlH₄, forming dihydro derivatives .

Nucleophilic/Electrophilic Substitutions

  • Carbonyl electrophilicity : The ester carbonyl reacts with nucleophiles (e.g., Grignard reagents) to form adducts.

  • Hydroxyl nucleophilicity : The hydroxyl group participates in condensation reactions, such as Knoevenagel or Michael additions .

Ring-Opening Reactions

Under acidic/basic conditions, the pyran ring may open via retro-aldol cleavage, yielding acyclic derivatives. This is influenced by steric and electronic factors .

Multicomponent Reactions

The compound can participate in three-component reactions (e.g., with carbonyl donors and nucleophiles), similar to the synthesis of pyrimidine derivatives .

Structural Comparisons with Analogues

Compound Key Differences Reactivity Impact
Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylateEthyl ester vs. methyl esterSimilar reactivity but different solubility
4-Ethyl-5-hydroxy-2H-pyran-3(6H)-oneLacks ester groupReduced electrophilic site availability
5-Hydroxy-3,6-dihydro-2H-pyran-4-carboxylic acidFree carboxylic acid vs. esterEnhanced nucleophilicity for condensation

Biological and Antioxidant Activity

The hydroxyl group at position 5 significantly influences antioxidant properties. For example, in analogous compounds, free hydroxyl groups enhance radical scavenging via enol tautomerism . This suggests potential applications in medicinal chemistry, though direct data for this compound is limited.

Reaction Mechanisms

  • 6π-electrocyclization : Proposed in the synthesis of pyran-4-ones, where conjugated dienones undergo ring closure .

  • Michael addition : The hydroxyl group may act as a nucleophile in conjugate addition reactions .

Limitations and Challenges

  • Steric hindrance : Substitution patterns (e.g., ethyl vs. methyl) affect reactivity, as seen in failed reactions with unsubstituted β-diketones .

  • Enol tautomerism : Stability of enolic forms can complicate reaction pathways .

Scientific Research Applications

Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate exerts its effects involves interactions with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

The ethyl ester analog shares structural similarities but differs in the ester alkyl chain (ethyl vs. methyl). Key differences include:

Property Methyl Ester Ethyl Ester
Molecular Formula C₇H₁₀O₄ (estimated) C₈H₁₂O₄
Molecular Weight ~158.15 (estimated) 172.18
Storage Conditions Likely similar (2–8°C, dry) Sealed in dry, 2–8°C
Hazard Profile Expected H302, H315, H319 H302, H315, H319, H335

The ethyl derivative’s higher molecular weight and longer alkyl chain may influence lipophilicity, solubility, and metabolic stability. Its hazard profile includes additional warnings for respiratory irritation (H335), which could vary for the methyl analog due to differences in volatility .

5-Hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one

This furanone (identified in Annona reticulata extracts) shares a hydroxyl group and lactone ring but differs in ring structure (furan vs. pyran) and substituents. Notable contrasts:

  • Bioactivity: The furanone exhibits strong allelopathic effects, suppressing cress root growth (50% inhibition at 0.1 mM), whereas pyran derivatives like the methyl ester are less studied in this context.
  • Structural Impact: The furanone’s pentyl chain and methyl groups contribute to hydrophobicity, while the methyl ester’s carboxylate group increases polarity. These differences likely affect bioavailability and environmental persistence .

Complex Pyran Derivatives ()

Compounds such as 6,7-dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid feature extensive hydroxylation and glycosylation, which enhance water solubility but reduce membrane permeability compared to Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate. The latter’s simpler structure may favor synthetic accessibility and modular derivatization .

Biological Activity

Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyran ring structure, which contributes to its reactivity and biological activity. The presence of hydroxyl and ester functional groups plays a significant role in its interactions with biological molecules, enabling it to form hydrogen bonds and participate in various chemical transformations.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against specific bacterial strains, suggesting that it could serve as a potential candidate for developing new antimicrobial agents.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it was shown to significantly inhibit the growth of T47D breast cancer cells with an EC50 value of 0.08 µM, indicating potent anticancer activity .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Antioxidant Activity : The compound has been noted for its ability to scavenge free radicals, thereby exhibiting antioxidant properties. This activity is crucial in preventing oxidative stress-related damage in cells .
  • Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis through modulation of key signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against specific bacterial strains
AnticancerInduces apoptosis in T47D cells (EC50: 0.08 µM)
AntioxidantScavenges free radicals

Case Study: Anticancer Activity

In a notable study, this compound was tested on several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at lower concentrations compared to standard chemotherapeutic agents. The study concluded that the compound's unique structure allows for selective targeting of cancer cells while minimizing effects on normal cells .

Future Directions

Given its promising biological activities, further research is warranted to explore the therapeutic potential of this compound. Future studies should focus on:

  • In vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
  • Mechanistic Studies : Elucidating the specific molecular pathways involved in its anticancer and antimicrobial activities.
  • Formulation Development : Investigating suitable delivery methods to enhance bioavailability and therapeutic outcomes.

Q & A

Q. What synthetic routes are commonly used to prepare Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate, and how do reaction conditions influence stereochemical outcomes?

The compound is synthesized via oxidative cyclization of N-benzyl-4-piperidone derivatives using cerium(IV) sulfate in dilute sulfuric acid. Subsequent sodium borohydride reduction yields racemic alcohols, which are resolved using (-)-camphanic acid chloride to isolate enantiomers. Key parameters include reaction temperature (e.g., 5°C during reduction to minimize side reactions) and stoichiometric control of resolving agents. Column chromatography with ethyl acetate/toluene (9:1) effectively separates diastereomers, achieving enantiomeric ratios >95:5 .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • X-ray crystallography (orthorhombic/monoclinic systems, R-factors <0.07) confirms absolute configuration via anomalous dispersion effects.
  • 300 MHz ¹H/75 MHz ¹³C NMR identifies diastereotopic protons and carbonyl signals (δ 170–175 ppm).
  • IR spectroscopy detects intermolecular hydrogen bonds (3480 cm⁻¹, O-H stretching) and ester carbonyl groups (1705–1710 cm⁻¹).
  • Optical rotation ([α]D²⁰ = -48.9° in CHCl₃) validates enantiopurity .

Q. What storage conditions preserve the compound’s stability?

Store desiccated at 2–8°C under inert gas (argon) to prevent lactone ring hydrolysis. Accelerated stability studies show degradation to 5-hydroxyvaleric acid derivatives under high humidity (75% RH, 40°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions?

Perform solvent-dependent NMR studies (CDCl₃ vs. DMSO-d₆) to assess tautomeric equilibria. Compare experimental shifts (e.g., δ 4.25 ppm for pyran H-6 ) with DFT-calculated values. Recrystallize from ethanol to isolate dominant conformers and reacquire spectra under controlled humidity to minimize hydrate formation .

Q. What strategies improve enantioselectivity during synthetic scale-up?

  • Use (-)-camphanic acid chloride in 1.2:1 molar excess at -20°C to favor kinetically controlled diastereomer formation.
  • Replace sodium borohydride with L-selectride for stereospecific reduction, enhancing enantiomeric excess (ee) from 85% to 93%.
  • Monitor optical rotation hourly to detect racemization .

Q. How do intermolecular interactions affect crystallinity and solubility?

X-ray analysis reveals O-H···N hydrogen bonds (2.109 Å) between hydroxyl and pyridyl groups, forming infinite chains. This network reduces solubility in apolar solvents (CCI₄ solubility <0.001 M) but improves thermal stability. Solubility in DMSO increases 15-fold compared to THF due to H-bond acceptor capacity .

Q. What advanced methods validate enantiopurity without chiral chromatography?

  • Mosher’s analysis : Derivatize with Mosher’s acid chloride and analyze ¹⁹F NMR splitting patterns.
  • Diastereotopic splitting : Compare ¹H NMR signals of methyl groups in camphanate esters (Δδ = 0.12 ppm between enantiomers ).
  • Circular dichroism : Match CD curves (220–260 nm) to reference samples .

Q. How are degradation pathways analyzed under accelerated stability conditions?

Thermal stress testing (40°C/75% RH, 6 months) reveals lactone ring-opening to form 5-hydroxyvaleric acid derivatives. Characterize degradation products via LC-MS (m/z 143.08 [M+H]⁺) and monitor loss of δ 4.25 ppm (pyran H-6) in ¹H NMR .

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